molecular formula C13H19NO3 B11173305 N-(2,4-dimethoxyphenyl)-2-methylbutanamide

N-(2,4-dimethoxyphenyl)-2-methylbutanamide

Cat. No.: B11173305
M. Wt: 237.29 g/mol
InChI Key: IXWNTEKSRFATRX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-methylbutanamide is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and an amide group attached to a 2-methylbutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methylbutanamide typically involves the reaction of 2,4-dimethoxyaniline with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methylbutanamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial RNA polymerase, thereby preventing the synthesis of essential bacterial proteins. The methoxy groups and the amide moiety play crucial roles in its binding affinity and specificity to the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-2-methylbutanamide is unique due to its specific structural features, such as the 2-methylbutanamide chain, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methylbutanamide

InChI

InChI=1S/C13H19NO3/c1-5-9(2)13(15)14-11-7-6-10(16-3)8-12(11)17-4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

IXWNTEKSRFATRX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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